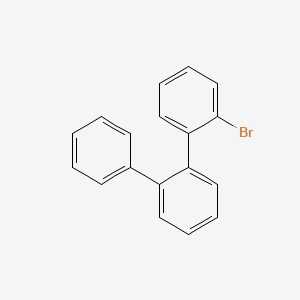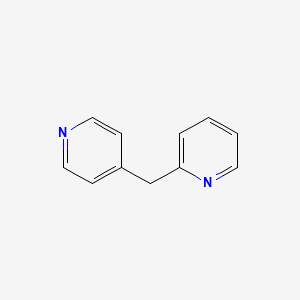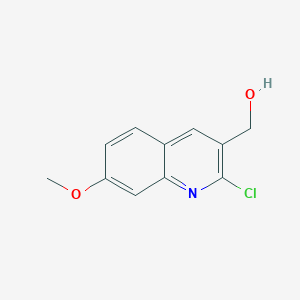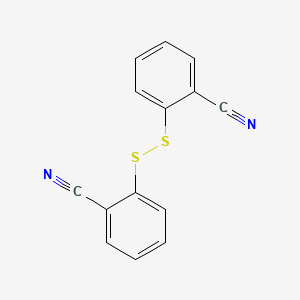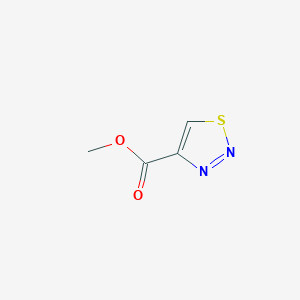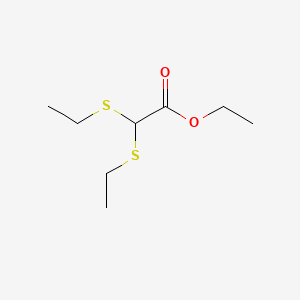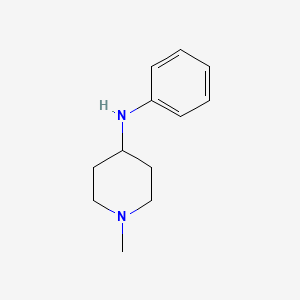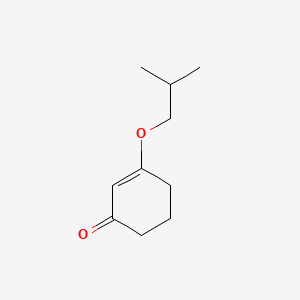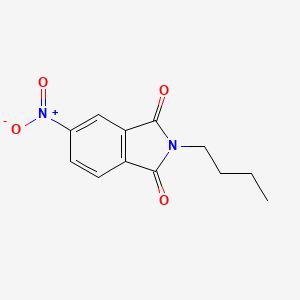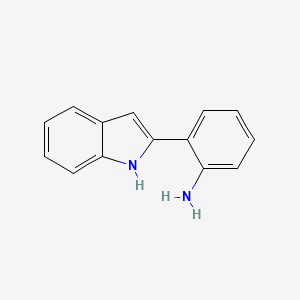
2-(2-氨基苯基)吲哚
描述
2-(2-Aminophenyl)indole is an indole derivative . It has been reported as an amination reagent . It undergoes condensation with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to afford new 6-cyanoindolo[3,2-c]quinoline derivatives, having pharmacological applications .
Synthesis Analysis
Ceria-supported ruthenium catalysts have been found to be quite effective for the selective direct synthesis of indole via intramolecular dehydrogenative N-heterocyclization of 2-(2-aminophenyl)ethanol . An AgOTf-catalyzed reaction of β-(2-Aminophenyl)-α,β-ynones provides 3-unsubstituted 2-acylindoles in good yields under microwave heating .Molecular Structure Analysis
The molecular structure of 2-(2-Aminophenyl)indole is C14H12N2 . The molecular weight is 208.26 .Chemical Reactions Analysis
2-(2-Aminophenyl)indole undergoes condensation with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to afford new 6-cyanoindolo[3,2-c]quinoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Aminophenyl)indole include a molecular weight of 208.26 . The melting point is 154-155°C .科学研究应用
有机合成中的催化作用
Fujita、Yamamoto和Yamaguchi(2002年)探索了2-(2-氨基苯基)吲哚在氨基醇的铱催化氧化环化反应中合成吲哚衍生物的应用。这种方法对于合成各种杂环化合物非常有效,突显了2-(2-氨基苯基)吲哚在有机合成中的多功能性 (Fujita, Yamamoto, & Yamaguchi, 2002)。
抗菌特性
Rohini等人(2010年)使用2-(2-氨基苯基)吲哚合成了一系列吲哚并[1,2-c]喹唑啉衍生物,并发现它们对各种细菌和真菌菌株表现出显著的抗菌活性 (Rohini, Reddy, Shanker, Hu, & Ravinder, 2010)。
抗癌研究
Gaikwad等人(2019年)展示了2-苯基吲哚衍生物对各种癌细胞系(包括黑色素瘤和肺癌)的抗癌潜力。这项研究表明了2-(2-氨基苯基)吲哚衍生物作为未来抗癌药物的潜力 (Gaikwad, Bobde, Ganesh, Patel, Rathore, Ghosh, Das, & Gayen, 2019)。
新化合物的合成
Al-Ostoot等人(2019年)报道了N-(2-(2-(4-氯苯氧)乙酰氨基)苯基)-1H-吲哚-2-甲酰胺的合成,这是从2-(2-氨基苯基)吲哚衍生的化合物。这项研究有助于开发具有潜在药用化学应用的新吲哚类似物 (Al-Ostoot, Stondus, Anthal, Venkatesh, Mohammed, Sridhar, Khanum, & Kant, 2019)。
抗氧化特性
Karaaslan等人(2013年)合成了一系列2-(4-氨基苯基)-1H-吲哚,并展示了它们强大的抗氧化活性,可与褪黑激素相媲美。这项研究表明了2-(2-氨基苯基)吲哚衍生物在开发新的抗氧化疗法中的潜力 (Karaaslan, Kadri, Coban, Suzen, & Westwell, 2013)。
治疗应用概述
Chadha和Silakari(2017年)提供了有关吲哚在药物化学中的概述,强调了吲哚核在各种治疗应用中的重要性。这篇综述强调了2-(2-氨基苯基)吲哚在药物开发中的广泛实用性 (Chadha & Silakari, 2017)。
安全和危害
属性
IUPAC Name |
2-(1H-indol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKRGXQCKYFJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352891 | |
| Record name | 2-(2-Aminophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminophenyl)indole | |
CAS RN |
32566-01-1 | |
| Record name | 2-(2-Aminophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Aminophenyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

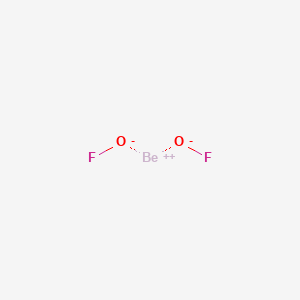

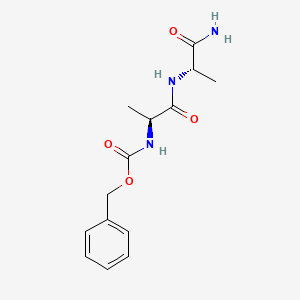
![Spiro[bicyclo[3.2.0]hept-2-ene-6,2'-[1,3]dioxolane]](/img/structure/B1595231.png)
